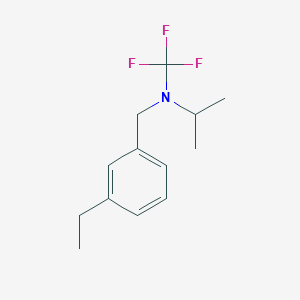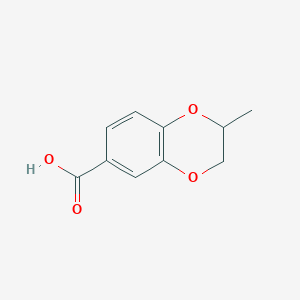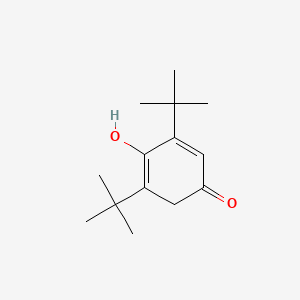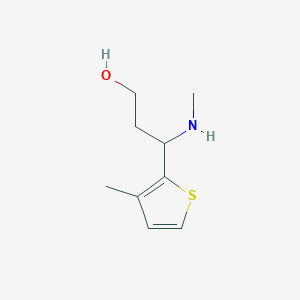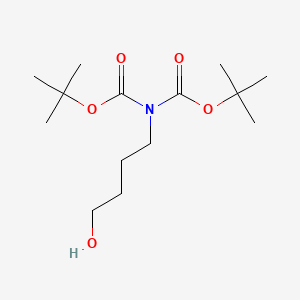![molecular formula C16H17NO2 B13946770 Ethyl 4-[methyl(phenyl)amino]benzoate CAS No. 158833-49-9](/img/structure/B13946770.png)
Ethyl 4-[methyl(phenyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ethyl 4-[methyl(phenyl)amino]benzoate can be synthesized using 4-aminobenzoic acid ethyl ester, triethyl orthoformate, and N-methylaniline as raw materials. The synthesis involves heating and stirring the mixture, followed by vacuum distillation to obtain the desired product . The industrial production method involves similar steps but on a larger scale, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents.
Applications De Recherche Scientifique
Ethyl 4-[methyl(phenyl)amino]benzoate is used in various scientific research applications:
Chemistry: It is used as a UV absorber in different chemical formulations.
Biology: Its UV absorption properties make it useful in biological studies involving UV radiation.
Medicine: It is explored for potential medical applications due to its chemical properties.
Industry: Widely used in the production of polyurethane, adhesives, and foams to enhance UV resistance.
Mécanisme D'action
The compound exerts its effects by absorbing UV radiation, preventing it from penetrating and damaging the material it is incorporated into. The molecular structure allows it to absorb UV radiation effectively, converting it into less harmful energy forms .
Comparaison Avec Des Composés Similaires
Ethyl 4-[methyl(phenyl)amino]benzoate is unique due to its high UV absorption efficiency and compatibility with various materials. Similar compounds include:
Propriétés
Numéro CAS |
158833-49-9 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
OHDMELASUIKEHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


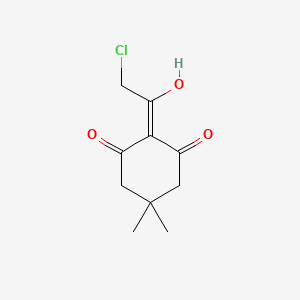
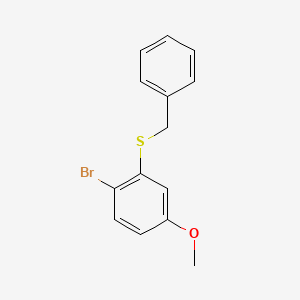
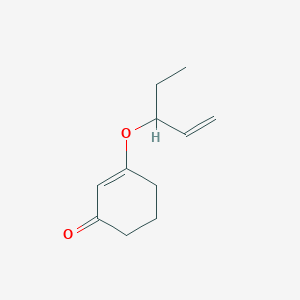
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
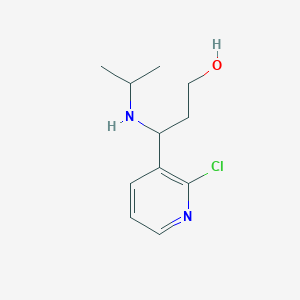

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
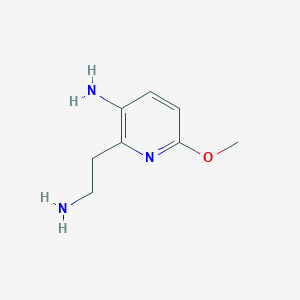
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
